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1-Isopropyl citrate

Oil solubility Lipophilicity Sequestrant

1-Isopropyl citrate (monoisopropyl citrate; CAS 1321-57-9) is a monoester derivative of citric acid, classified among tricarboxylic acids and derivatives. It is the primary active component in the commercial mixture known as “isopropyl citrate” (CAS 39413-05-3), which also contains di- and tri-esters, and is affirmed as Generally Recognized As Safe (GRAS) by the U.S.

Molecular Formula C9H14O7
Molecular Weight 234.2 g/mol
CAS No. 1321-57-9
Cat. No. B072635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl citrate
CAS1321-57-9
Molecular FormulaC9H14O7
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)
InChIKeySKHXHUZZFVMERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl Citrate (CAS 1321-57-9) – Chemical Identity and Functional Classification for Procurement


1-Isopropyl citrate (monoisopropyl citrate; CAS 1321-57-9) is a monoester derivative of citric acid, classified among tricarboxylic acids and derivatives [1]. It is the primary active component in the commercial mixture known as “isopropyl citrate” (CAS 39413-05-3), which also contains di- and tri-esters, and is affirmed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as an antioxidant, sequestrant, and solvent/vehicle in margarine, nonalcoholic beverages, and fats/oils [2]. The compound retains two free carboxylic acid groups and a hydroxyl group, preserving the metal‑chelating pharmacophore of citric acid while the isopropyl ester confers enhanced lipophilicity [3].

Why 1-Isopropyl Citrate Cannot Be Replaced by Citric Acid or Simple Citrate Esters


Substituting 1-isopropyl citrate with unmodified citric acid or other alkyl citrate esters (e.g., triethyl citrate) introduces critical functional mismatches. Citric acid lacks the oil solubility required for homogeneous dispersion in lipid-based systems, severely limiting its efficacy as a sequestrant in fats and oils [1]. Triethyl citrate, while lipophilic, presents a different metal‑binding profile and lacks the specific antioxidant synergism documented for isopropyl citrate with tocopherols in iron‑containing matrices [2]. Furthermore, regulatory acceptance diverges sharply: the GRAS affirmation under 21 CFR 184.1386 is specific to the isopropyl ester mixture, and the substance is not approved as a food additive (E384) in the European Union, making jurisdictional formulation strategies a non‑interchangeable procurement parameter [3].

Quantitative Differentiation Evidence for 1-Isopropyl Citrate Versus Closest Analogs


Oil Solubility Advantage Over Citric Acid Enables Direct Use in Lipid Matrices

1-Isopropyl citrate is described as 'more readily soluble in oils than citric acid' in the authoritative FAO/WHO toxicological monograph [1]. The isopropyl esterification converts the water‑soluble citric acid pharmacophore into an amphiphilic molecule capable of dissolving in fats and oils, a prerequisite for metal‑chelating antioxidant function in margarine and vegetable oils [2].

Oil solubility Lipophilicity Sequestrant Food additive

Metal‑Chelation Stability Constants of 1-Isopropyl Citrate Compared to Citric Acid

Potentiometric determination of (RS)-1-isopropyl dihydrogen citrate yielded stepwise stability constants (log K₁, log K₂) for Cu(II), Ca(II), and Zn(II) complexes in aqueous solution [1]. The published values indicate moderate chelating strength. For comparison, citric acid forms a Cu(II) complex with log K₁ ≈ 5.9 under comparable aqueous conditions [2]. The reduction in log K₁ for the monoisopropyl ester (3.5 vs. 5.9 for Cu(II)) reflects the loss of one carboxylate donor upon esterification, a trade‑off deliberately accepted to gain oil solubility.

Stability constants Metal chelation Potentiometry Cu(II) Ca(II) Zn(II)

Synergistic Antioxidant Effect with Tocopherols in Iron‑Containing Lard

In lard containing 4.4 ppm of iron, isopropyl citrate (IPC) enhanced the antioxidant effect of tocopherols (Toc), an effect attributed to its action as a metal deactivator [1]. IPC alone exhibited little antioxidant effect on lard or palm oil, confirming that its primary role is synergistic rather than radical‑scavenging [1]. This contrasts with phenolic antioxidants (NDGA, PG, TBHQ, BHT) which showed direct dose‑dependent activity [1].

Antioxidant synergism Tocopherol Metal deactivator Lard Peroxide value

Inhibition of Peroxide Decomposition Acceleration by Antioxidants in Milk Fat

In milk fat stored in vacuo at 40 °C, isopropyl citrate decreased the rate of peroxide breakdown compared with controls and significantly inhibited the acceleration of peroxide decomposition that was otherwise caused by the addition of primary antioxidants [1]. Citric acid exhibited a similar synergist effect in the same study, but the practical advantage of isopropyl citrate lies in its oil solubility for fatty food matrices [1].

Peroxide decomposition Milk fat Synergist Nordihydroguaiaretic acid

Regulatory Divergence: FDA GRAS vs. EU Non‑Approval Constrains Global Formulation Strategies

Isopropyl citrate (as the mono‑, di‑, and tri‑ester mixture) is affirmed as GRAS by the U.S. FDA under 21 CFR 184.1386 for use in margarine, nonalcoholic beverages, and fats/oils without limitation other than GMP [1]. In contrast, the substance is not approved as a food additive (E384) in the European Union [2]. This regulatory asymmetry directly impacts procurement: formulations destined for the U.S. market can freely incorporate isopropyl citrate, while EU‑bound products must exclude it or pursue national derogations.

Regulatory GRAS FDA EU E384 Food additive

Predicted Physicochemical Profile: LogP and pKa Comparison with Citric Acid and Triethyl Citrate

In silico predictions for 1-isopropyl citrate yield a LogP of −0.4 (ChemAxon) and a strongest acidic pKa of 3.42 [1]. For comparison, citric acid has a predicted LogP of approximately −1.6 and pKa₁ ≈ 3.13, while triethyl citrate (a fully esterified analog) has a predicted LogP of ~0.3–0.8 [2]. The intermediate LogP of 1-isopropyl citrate reflects the balance between retained water solubility (117 g/L predicted [1]) and enhanced lipid partitioning relative to the parent acid—a profile consistent with its dual water‑and‑oil compatibility and its function as a solvent/vehicle in margarine [3].

LogP pKa Lipophilicity Partition coefficient Physicochemical

Optimal Procurement and Application Scenarios for 1-Isopropyl Citrate Based on Verified Evidence


Antioxidant Synergist in Iron‑Contaminated Edible Oils and Margarine

Based on the demonstrated synergistic effect of isopropyl citrate with tocopherols in iron‑containing lard [1], this compound is best deployed as a metal‑deactivating synergist in refined vegetable oils and margarine where trace iron (from processing equipment) would otherwise catalyze lipid oxidation. Unlike citric acid, which lacks oil solubility [2], isopropyl citrate partitions uniformly into the lipid phase, chelating soluble iron and protecting endogenous or added tocopherols from metal‑catalyzed depletion [1].

Sequestrant in U.S.‑Market Food Formulations Requiring GRAS Status

For food manufacturers targeting the U.S. market, 1-isopropyl citrate (as part of the GRAS‑affirmed isopropyl citrate mixture under 21 CFR 184.1386) can be incorporated into margarine, nonalcoholic beverages, and fats/oils at GMP levels without limitation [3]. Its dual antioxidant/sequestrant functionality allows single‑ingredient replacement of separate antioxidant and chelating agent additions. Formulators supplying the EU market must select alternatives, as E384 is not authorised in the European Union [4].

Peroxide Stability Control in Anhydrous Milk Fat and Dairy Lipids

The finding that isopropyl citrate significantly inhibits the acceleration of peroxide decomposition caused by primary antioxidants in milk fat at 40 °C [5] supports its use in anhydrous butter oil, ghee, and milk fat fractions destined for long‑term storage or high‑temperature processing. It achieves parity with citric acid as a synergist while overcoming the dispersion limitation of the water‑soluble parent acid in anhydrous lipid systems.

Plasticizer and Solvent in Cosmetic and Food‑Contact Polymer Formulations

The intermediate lipophilicity of 1-isopropyl citrate (predicted LogP −0.4 [6]) and its classification as a plasticizer in cosmetics [7] position it as a bio‑derived alternative to phthalate plasticizers in nail polishes, lipsticks, and food‑contact packaging materials. Its water solubility of 117 g/L [6] further supports use in aqueous cosmetic emulsions where both plasticizing and mild chelating properties are desired.

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